1-Methyl-3-methylsulfonylpyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-3-methylsulfonylpyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-methylsulfonylpyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-methylsulfonylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyrazoles.
Scientific Research Applications
1-Methyl-3-methylsulfonylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-methylsulfonylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3-methylsulfonylpyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Comparison: 1-Methyl-3-methylsulfonylpyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
Molecular Formula |
C6H8N2O4S |
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Molecular Weight |
204.21 g/mol |
IUPAC Name |
1-methyl-3-methylsulfonylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4S/c1-8-3-4(6(9)10)5(7-8)13(2,11)12/h3H,1-2H3,(H,9,10) |
InChI Key |
DFOQRBNFKVTJGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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